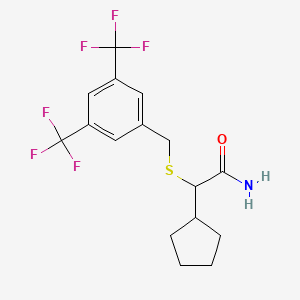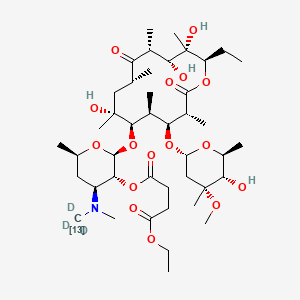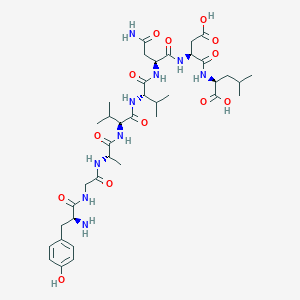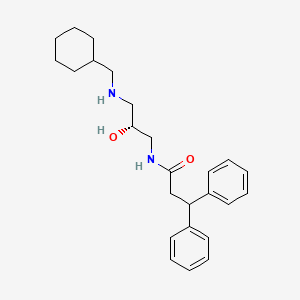
BuChE-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BuChE-IN-7 is a highly selective inhibitor of human butyrylcholinesterase (hBuChE) and equine butyrylcholinesterase (eqBuChE) with IC50 values of 40 nM and 80 nM, respectively . This compound has shown potential in promoting cognitive functions by penetrating the blood-brain barrier and improving situational and phobic memory .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BuChE-IN-7 is synthesized through a series of chemical reactions involving the combination of specific reactants under controlled conditions. The synthesis involves the use of flurbiprofen and isoniazide, which are combined to form the novel compound . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not explicitly documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using larger reactors, and employing purification methods such as crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
BuChE-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds with different properties.
Applications De Recherche Scientifique
BuChE-IN-7 has a wide range of scientific research applications, including:
Mécanisme D'action
BuChE-IN-7 exerts its effects by selectively inhibiting butyrylcholinesterase, an enzyme that catalyzes the hydrolysis of esters of choline, including acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which is associated with improved cognitive functions . The molecular targets include the active site of butyrylcholinesterase, where the compound binds and prevents the enzyme from catalyzing its substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug that has been used as a starting material for synthesizing BuChE-IN-7.
Isoniazide: An antibiotic used in the synthesis of this compound.
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting butyrylcholinesterase compared to other similar compounds . Its ability to penetrate the blood-brain barrier and improve cognitive functions makes it a promising candidate for further research and development in the field of neurodegenerative diseases .
Propriétés
Formule moléculaire |
C25H34N2O2 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H34N2O2/c28-23(18-26-17-20-10-4-1-5-11-20)19-27-25(29)16-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23-24,26,28H,1,4-5,10-11,16-19H2,(H,27,29)/t23-/m1/s1 |
Clé InChI |
AGQFRFDHZZBREO-HSZRJFAPSA-N |
SMILES isomérique |
C1CCC(CC1)CNC[C@H](CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canonique |
C1CCC(CC1)CNCC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[His7] Corazonin](/img/structure/B12401621.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
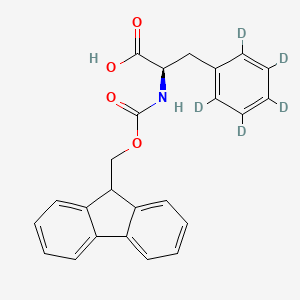
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
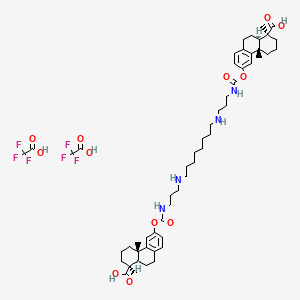

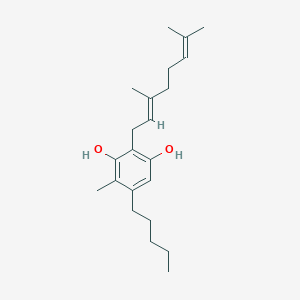
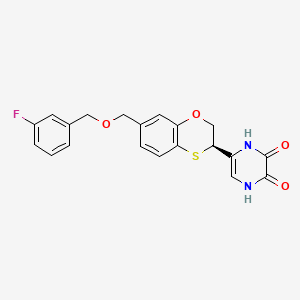
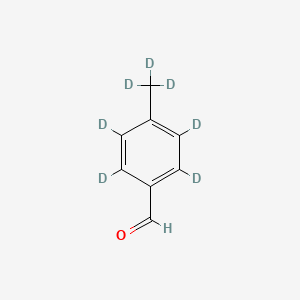
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
